Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate
CAS No.: 899761-74-1
Cat. No.: VC4438717
Molecular Formula: C26H30N2O4S
Molecular Weight: 466.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899761-74-1 |
|---|---|
| Molecular Formula | C26H30N2O4S |
| Molecular Weight | 466.6 |
| IUPAC Name | ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3 |
| Standard InChI Key | RDETVYKWAUSUNJ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline heterocycle substituted at the 6-position with an ethyl group (-CH2CH3) and at the 3-position with a tosyl (p-toluenesulfonyl) group. A piperidine ring is attached to the quinoline’s 4-position, with a carboxylate ethyl ester (-COOCH2CH3) at the piperidine’s 3-position. This arrangement confers both lipophilic (ethyl, tosyl) and hydrophilic (carboxylate ester) properties, influencing solubility and bioavailability .
IUPAC Name and Formula
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IUPAC Name: Ethyl 1-(6-ethyl-3-[(4-methylphenyl)sulfonyl]quinolin-4-yl)piperidine-3-carboxylate
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Molecular Formula: C29H33N3O5S
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Molecular Weight: ~547.66 g/mol (calculated from atomic masses)
Key Structural Features
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Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring, enabling π-π stacking interactions with biological targets .
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Tosyl Group: Enhances electrophilicity and serves as a leaving group in substitution reactions, potentially aiding in prodrug activation .
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Piperidine-Carboxylate Moiety: Modulates solubility and provides a handle for further functionalization .
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous quinoline-piperidine derivatives exhibit predictable spectral patterns:
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¹H NMR: Signals for quinoline protons (δ 7.5–9.0 ppm), tosyl aromatic protons (δ 7.2–7.8 ppm), and piperidine methylenes (δ 1.5–3.0 ppm) .
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IR Spectroscopy: Strong absorption for sulfonyl (S=O, ~1350 cm⁻¹) and ester carbonyl (C=O, ~1730 cm⁻¹) groups.
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Mass Spectrometry: Expected molecular ion peak at m/z 548 ([M+H]⁺) with fragmentation patterns reflecting cleavage at the sulfonyl and ester bonds .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate likely involves multistep reactions, as outlined below:
Quinoline Core Formation
The Skraup or Doebner-Miller reaction is typically employed to construct the quinoline backbone. For example, heating aniline derivatives with glycerol and sulfuric acid yields the quinoline scaffold, which is subsequently functionalized .
Functionalization of the Quinoline Ring
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6-Ethyl Substitution: Introduced via Friedel-Crafts alkylation using ethyl chloride/AlCl3 or palladium-catalyzed cross-coupling .
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3-Tosylation: Achieved by treating the quinoline with toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine), which activates the 3-position for sulfonylation .
Piperidine Coupling and Esterification
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Nucleophilic Substitution: The 4-chloroquinoline intermediate reacts with piperidine-3-carboxylic acid ethyl ester under basic conditions (e.g., K2CO3/DMF) to form the C-N bond .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product, with yields typically ranging from 40–60% for analogous reactions .
Industrial-Scale Considerations
Large-scale production may utilize continuous flow reactors to optimize temperature control and reaction efficiency. For instance, microreactor systems have been shown to improve yields in tosylation and esterification steps by reducing side reactions.
Comparative Analysis with Structural Analogs
The tosyl group distinguishes the target compound by introducing a sulfonamide linkage, which may improve binding to polar enzyme active sites compared to methoxy or methyl analogs .
Applications in Drug Development
Intermediate for Prodrug Synthesis
The tosyl group’s electrophilic nature makes it a candidate for further functionalization. For example, nucleophilic displacement with amines or thiols could generate prodrugs with enhanced tissue specificity .
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